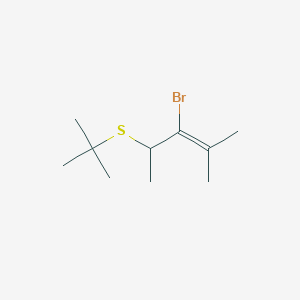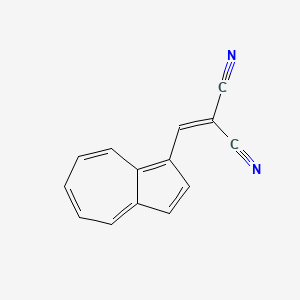
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is an organic compound that belongs to the class of phenylmethanesulfonic acids It is characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 5-position on the phenyl ring, along with a methanesulfonic acid group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-hydroxy-5-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonic acid group occurring at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of the starting materials, sulfonation, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonic acid group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-5-methoxyphenylmethanesulfonamide.
Substitution: Formation of various substituted phenylmethanesulfonic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methanesulfonic acid group.
2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of the methanesulfonic acid group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the methanesulfonic acid group.
Uniqueness
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties such as strong acidity and the ability to form stable sulfonate esters and salts. This makes it a valuable compound for various chemical and biological applications.
Propriétés
Numéro CAS |
93240-51-8 |
|---|---|
Formule moléculaire |
C8H10O5S |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
(2-hydroxy-5-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4,9H,5H2,1H3,(H,10,11,12) |
Clé InChI |
LFDKZHMFUHRDDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


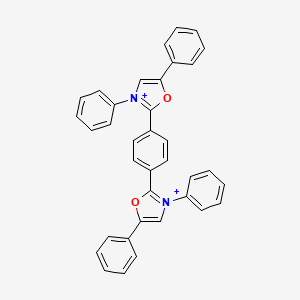

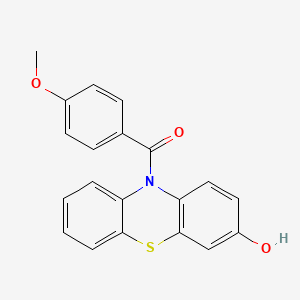
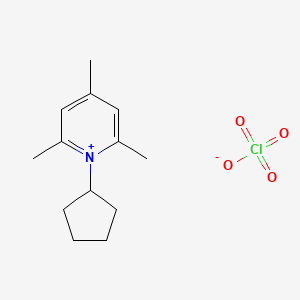

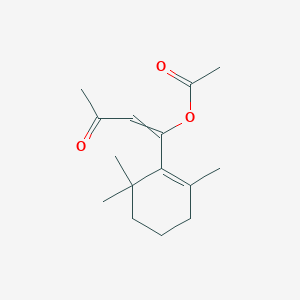

![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
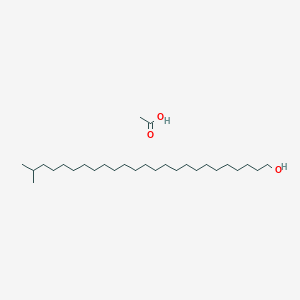
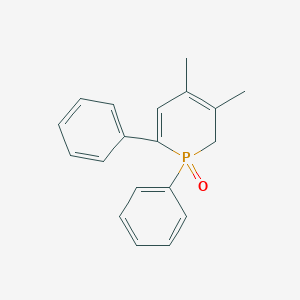
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
